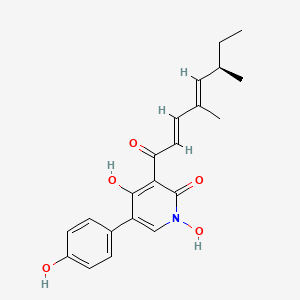

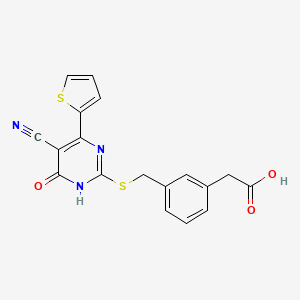

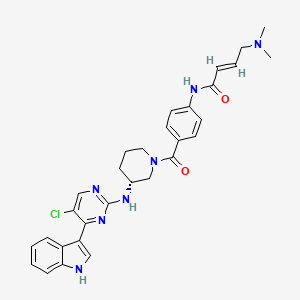

(R,E)-N-(4-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)piperidine-1-carbonyl)phenyl)-4-(dimethylamino)but-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

THZ531 is a small molecule inhibitor that targets cyclin-dependent kinases 12 and 13. These kinases play crucial roles in regulating transcriptional elongation and RNA processing, including messenger RNA splicing and 3’-end RNA processing. The inhibition of these kinases by THZ531 has shown significant potential in cancer research, particularly in targeting transcriptional dependencies in various cancer types .

Scientific Research Applications

In cancer research, THZ531 has shown promise in targeting transcriptional dependencies in various cancer types, including multiple myeloma and high-grade serous ovarian cancer . The compound has also been studied for its potential to induce synthetic lethality when combined with other DNA repair inhibitors, such as poly (ADP-ribose) polymerase inhibitors .

Mechanism of Action

Target of Action

The primary targets of (R,E)-N-(4-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)piperidine-1-carbonyl)phenyl)-4-(dimethylamino)but-2-enamide, also known as THZ531, are cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) . These kinases are involved in the regulation of gene transcription and DNA damage response .

Mode of Action

THZ531 is a covalent inhibitor of CDK12 and CDK13 . It binds to the ATP-binding site of these kinases, leading to irreversible covalent modification . This inhibits the activity of CDK12 and CDK13, disrupting their role in gene transcription and DNA damage response .

Biochemical Pathways

The inhibition of CDK12 and CDK13 by THZ531 affects several biochemical pathways. It suppresses the expression of DNA repair-related genes and disrupts oncogenic transcriptional programs, including the DNA damage response pathway and MYC target genes . This leads to a state of “BRCAness”, where cells become sensitive to DNA damage and display synthetic lethality when combined with DNA repair inhibitors .

Result of Action

The action of THZ531 leads to robust proliferation inhibition . By suppressing the expression of DNA repair-related genes, it induces a strong DNA damage response in cancer cells . This can lead to heightened cell death and changes in gene expression . In particular, genes involved in DNA repair pathways are downregulated .

Action Environment

The efficacy and stability of THZ531 can be influenced by various environmental factors. One key determinant of THZ531 resistance in cancer cells is the multidrug transporter ABCG2 . Certain kinase inhibitors can block ABCG2 function, thereby sensitizing cells to THZ531 . This suggests that the cellular environment and presence of other compounds can significantly impact the action of THZ531.

Biochemical Analysis

Biochemical Properties

THZ531 interacts with CDK12, a cyclin-dependent kinase involved in the control of expression of DNA damage response genes . The nature of this interaction involves the inhibition of CDK12, leading to downregulation of genes involved in DNA repair pathways .

Cellular Effects

Treatment of multiple myeloma cells with THZ531 leads to heightened cell death . This is accompanied by an extensive effect on gene expression changes, particularly the downregulation of genes involved in DNA repair pathways .

Molecular Mechanism

THZ531 exerts its effects at the molecular level through the inhibition of CDK12 . This leads to changes in gene expression, particularly the downregulation of genes involved in DNA repair pathways .

Temporal Effects in Laboratory Settings

The effects of THZ531 on multiple myeloma cells have been observed over time in laboratory settings . Treatment with THZ531 leads to heightened cell death, suggesting that the compound has long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: THZ531 is synthesized through a series of chemical reactions involving the formation of a covalent bond with remote cysteine residues. The synthesis involves the use of specific reagents and conditions to achieve the desired chemical structure.

Industrial Production Methods: The industrial production of THZ531 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process typically involves multiple purification steps to remove impurities and achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: THZ531 undergoes various chemical reactions, including covalent bonding with cysteine residues in target proteins. This covalent inhibition is irreversible and leads to the inhibition of cyclin-dependent kinases 12 and 13 .

Common Reagents and Conditions: The synthesis of THZ531 involves the use of reagents such as chloroindole, piperidine, and dimethylamino butenamide. The reaction conditions include specific temperatures, solvents, and catalysts to facilitate the formation of the desired chemical bonds .

Major Products Formed: The major product formed from the synthesis of THZ531 is the compound itself, which is characterized by its ability to inhibit cyclin-dependent kinases 12 and 13. The compound’s structure includes a chloroindole moiety and an amide bond, which are critical for its inhibitory activity .

Comparison with Similar Compounds

THZ531 is unique in its ability to selectively inhibit cyclin-dependent kinases 12 and 13. Similar compounds include THZ1, which targets cyclin-dependent kinases 7, 12, and 13, and YKL-1-116, which also targets cyclin-dependent kinases 12 and 13 . THZ531 has shown distinct effects on gene expression and cancer cell viability, making it a valuable tool in cancer research .

Properties

IUPAC Name |

(E)-N-[4-[(3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32ClN7O2/c1-37(2)15-6-10-27(39)34-21-13-11-20(12-14-21)29(40)38-16-5-7-22(19-38)35-30-33-18-25(31)28(36-30)24-17-32-26-9-4-3-8-23(24)26/h3-4,6,8-14,17-18,22,32H,5,7,15-16,19H2,1-2H3,(H,34,39)(H,33,35,36)/b10-6+/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBYHLPRZRMTJO-MOVYNIQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)N2CCC[C@H](C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClN7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.